5-chloro-N-(3-iodophenyl)-2-methoxybenzamide
Overview
Description
5-chloro-N-(3-iodophenyl)-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 5th position, an iodo group at the 3rd position of the phenyl ring, and a methoxy group at the 2nd position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-iodophenyl)-2-methoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Halogenation: The amino group is then converted to an iodo group through a Sandmeyer reaction, where the diazonium salt is treated with potassium iodide.
Amidation: Finally, the iodo-substituted compound is reacted with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3-iodophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodo group can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzamides.
Scientific Research Applications
5-chloro-N-(3-iodophenyl)-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties.
Biological Research: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-iodophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The chloro and iodo groups can form halogen bonds with biological macromolecules, while the methoxy group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(3-iodophenyl)-2-nitrobenzamide: Similar structure but with a nitro group instead of a methoxy group.
5-chloro-N-(3-iodophenyl)-2-methylsulfonylbenzamide: Contains a methylsulfonyl group instead of a methoxy group.
Uniqueness
5-chloro-N-(3-iodophenyl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of chloro, iodo, and methoxy groups provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
5-chloro-N-(3-iodophenyl)-2-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClINO2/c1-19-13-6-5-9(15)7-12(13)14(18)17-11-4-2-3-10(16)8-11/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBXKAIZIHXHIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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